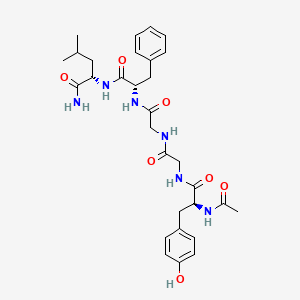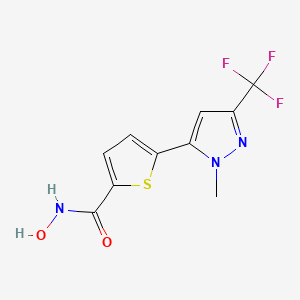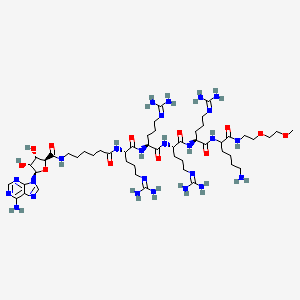
Ac-YGGFL-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-YGGFL-NH2, also known as acetyl-tyrosyl-glycyl-glycyl-phenylalanyl-leucinamide, is a synthetic peptide. This compound is a modified form of leucine-enkephalin, an endogenous opioid peptide. It is often used in scientific research due to its ability to interact with opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YGGFL-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using a coupling reagent, such as carbodiimide, and the protecting groups are removed using a deprotection reagent like trifluoroacetic acid. The final product is cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be automated to increase efficiency and reproducibility. Automated peptide synthesizers, such as the ELIXYS system, can perform the synthesis and purification of peptides like this compound. This system uses multiple reactors and automated processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ac-YGGFL-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in this compound can be oxidized to form dityrosine.
Reduction: The disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used under slightly acidic conditions.
Substitution: Various alkylating agents can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Ac-YGGFL-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a tool to study the interactions between peptides and opioid receptors.
Medicine: It is used in the development of opioid receptor agonists and antagonists for pain management.
Industry: It is employed in the production of radiolabeled peptides for imaging studies
Mechanism of Action
Ac-YGGFL-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. This interaction leads to the activation of G-proteins, which in turn modulate various intracellular signaling pathways. The binding of this compound to the mu-opioid receptor results in analgesic effects, similar to those of endogenous opioid peptides .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin (YGGFL): The unmodified form of Ac-YGGFL-NH2.
Methionine-enkephalin (YGGFM): Another endogenous opioid peptide.
Dynorphin (YGGFLRRIRPKLK): A larger opioid peptide with a similar sequence.
Uniqueness
This compound is unique due to its acetylation and amidation, which enhance its stability and bioavailability compared to its unmodified counterparts. These modifications also improve its ability to interact with opioid receptors, making it a valuable tool in research and drug development .
Properties
Molecular Formula |
C30H40N6O7 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C30H40N6O7/c1-18(2)13-23(28(31)41)36-30(43)25(14-20-7-5-4-6-8-20)35-27(40)17-32-26(39)16-33-29(42)24(34-19(3)37)15-21-9-11-22(38)12-10-21/h4-12,18,23-25,38H,13-17H2,1-3H3,(H2,31,41)(H,32,39)(H,33,42)(H,34,37)(H,35,40)(H,36,43)/t23-,24-,25-/m0/s1 |
InChI Key |
GFXHMPKMESGSMX-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)


![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)
![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)


![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)

